molecular formula C18H15N3O3 B610368 PZ-II-029 CAS No. 164025-44-9

PZ-II-029

Katalognummer: B610368
CAS-Nummer: 164025-44-9
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: CGOOCGJMECBDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PZ-II-029 umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolochinolin-Grundstruktur. Die wichtigsten Schritte umfassen:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören:

Analyse Chemischer Reaktionen

Arten von Reaktionen

PZ-II-029 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Pyrazolochinolinderivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Studies

PZ-II-029 has been extensively studied for its effects on GABA_A receptor modulation. Research indicates that it enhances GABA-induced currents without activating the receptor intrinsically, thus providing a mechanism for therapeutic action without the sedation commonly associated with other GABAergic drugs . The compound's selectivity for α6-containing receptors suggests potential applications in treating disorders linked to these specific receptor subtypes.

Potential Treatment for Essential Tremor

Recent studies have evaluated this compound's efficacy in animal models of essential tremor. In vitro experiments demonstrated that this compound could suppress tremors at doses that do not impair psychomotor function, positioning it as a candidate for further clinical exploration in managing essential tremor symptoms . The compound's mechanism involves modulation of cerebellar activity through selective action on α6β3γ2 GABA_A receptors.

Migraine and Trigeminal Neuralgia Models

This compound has shown promise in preclinical models for migraine and trigeminal neuralgia. It effectively inhibits trigeminal responses associated with migraine pathophysiology, suggesting its potential utility in treating migraine-related pain . The ability to selectively target GABA_A receptor subtypes involved in pain pathways presents an innovative approach to pain management.

Table 1: Summary of Experimental Findings on this compound

Study ReferenceSubjectKey Findings
Xenopus OocytesDemonstrated high selectivity for α6β3γ2 GABA_A receptors with no intrinsic activity.
Mouse ModelsReduced tremor activity without sedation; effective at doses of 3 and 10 mg/kg.
Rat ModelsInhibited central trigeminal responses; potential application in migraine treatment.

Wirkmechanismus

PZ-II-029 exerts its effects by binding to the GABA A receptors, specifically those composed of α6β3γ2 subunits. This binding enhances the receptor’s response to GABA, leading to increased inhibitory neurotransmission. The compound’s action involves modulation of ion channel activity, which can inhibit neuronal excitability and reduce pain signaling in migraine models .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von PZ-II-029

This compound ist einzigartig aufgrund seiner hohen Affinität und Selektivität für GABA A-Rezeptoren, die α6β3γ2-Untereinheiten enthalten. Diese Spezifität macht es besonders effektiv bei der Modulation von Trigeminus-Antworten, was bei anderen ähnlichen Verbindungen nicht beobachtet wird .

Biologische Aktivität

PZ-II-029 is a compound classified as a pyrazoloquinolinone, recognized for its significant biological activity as a positive allosteric modulator of GABAA_A receptors, particularly those containing the α6β3γ2 subunit. This article delves into the compound's biological activity, including its mechanisms, effects in various studies, and implications for therapeutic applications.

This compound selectively binds to the α6β3γ2 subunit of GABAA_A receptors, enhancing the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain. This modulation occurs without significant interaction with other GABAA_A receptor subtypes, making it a candidate for targeted therapies with fewer side effects typically associated with broader-spectrum GABAergic drugs like benzodiazepines .

Key Findings on Modulation

  • Functional Selectivity : this compound exhibits high functional selectivity for α6-containing GABAA_A receptors, demonstrating nearly no residual activity at other subtypes. This specificity is crucial for minimizing unwanted side effects associated with non-selective GABA modulators .
  • Behavioral Studies : In behavioral tests involving male Sprague-Dawley rats, this compound effectively prevented ataxic effects induced by diazepam, showcasing its potential to mitigate side effects commonly seen with benzodiazepines while providing therapeutic benefits .

Biological Activity Profile

The biological activity of this compound has been characterized through various experimental approaches:

Study Type Findings
Electrophysiological Tests Showed enhancement of GABA-elicited currents in oocytes expressing α6β3γ2 receptors .
Behavioral Assessments Demonstrated an excellent safety profile in locomotor activity and rotarod tests .
In Vivo Models Inhibited trigeminal responses in a rat model of migraine, indicating potential for pain management .

Case Studies and Experimental Evidence

  • Locomotor Activity and Safety Profile :
    • In a study assessing spontaneous locomotor activity and coordination in rats, this compound was shown to have a favorable safety profile. The compound did not impair motor function at therapeutic doses, contrasting with traditional benzodiazepines that often cause sedation and ataxia .
  • Migraine Model :
    • Research indicated that this compound could inhibit central and peripheral trigeminal responses in a rat model of migraine. This suggests that the compound may have analgesic properties, potentially useful for treating migraine-related pain without the sedative effects typical of other GABAergic agents .
  • Comparative Analysis with Other Compounds :
    • When compared to other pyrazoloquinolinones and benzodiazepine derivatives, this compound exhibited superior selectivity for α6β3γ2 receptors over α1β3γ2 receptors. This selectivity is significant because it aligns with reduced side effects while maintaining efficacy in modulating inhibitory neurotransmission .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of PZ-II-029's modulation of GABAA receptor subtypes, and how does it differ across α-subunit configurations?

  • Methodological Guidance : To evaluate this compound's mechanism, conduct in vitro electrophysiological assays using recombinant GABAA receptors with varying α-subunits (α1–α6, paired with β3 and γ2). Measure GABA EC3 modulation at log[this compound] concentrations ranging from -8 M to -4 M. Subtype-specific efficacy is evident in α1–α4β3γ2 receptors, while α5/α6β3γ2 show minimal response . Use concentration-response curves to calculate EC50 and maximal modulation (% of baseline).
  • Data Reference :

SubtypeMaximal Modulation (% of GABA EC3)Log[this compound] for Half-Efficacy
α1β3γ2~200%-6.2 M
α2β3γ2~180%-6.0 M
α5β3γ2No significant changeN/A
(Adapted from concentration-response data in )

Q. How should researchers design initial experiments to assess this compound's selectivity and off-target effects?

  • Methodological Guidance :

  • Step 1 : Prioritize in vitro binding assays against GABAA receptor subtypes (α1–α6β3γ2) to establish subtype selectivity.
  • Step 2 : Screen for off-target activity using radioligand displacement assays at related receptors (e.g., NMDA, glycine) .
  • Step 3 : Validate functional effects via patch-clamp electrophysiology in transfected cell lines or primary neurons.
  • Key Consideration : Include negative controls (e.g., α5β3γ2 subtypes) to confirm selectivity patterns observed in prior studies .

Advanced Research Questions

Q. How can contradictory findings in this compound's efficacy across studies be resolved, particularly regarding α3β3γ2 receptor modulation?

  • Methodological Guidance :

  • Data Triangulation : Compare experimental conditions (e.g., GABA concentration, temperature, transfection ratios) across studies. For example, α3β3γ2 modulation may vary if GABA EC3 is adjusted .
  • Dose-Response Replication : Replicate experiments using standardized protocols (e.g., GABA EC3 fixed at 3 μM) and report log[this compound] ranges with 95% confidence intervals .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-subtype variability and confirm effect sizes.

Q. What advanced methodologies are recommended for analyzing this compound's subtype-specific allosteric modulation in translational models?

  • Methodological Guidance :

  • Cryo-EM/Structural Studies : Resolve binding site conformations using cryo-electron microscopy to identify α-subunit-specific interactions.
  • In Silico Docking**: Perform molecular dynamics simulations with homology models of α1–α6β3γ2 receptors to predict binding energetics .
  • Behavioral Correlates : Integrate electrophysiological data with in vivo models (e.g., anxiety or seizure assays in α-subunit knockout mice) to link subtype effects to phenotypic outcomes.

Q. How can researchers optimize experimental parameters to minimize variability in this compound's concentration-dependent effects?

  • Methodological Guidance :

  • Standardization : Pre-calibrate drug stock concentrations using HPLC and validate via mass spectrometry .
  • Replication : Use ≥3 biological replicates per condition and blind experimenters to treatment groups.
  • Data Normalization : Express modulation as a percentage of baseline GABA EC3 responses to control for batch-to-batch variability .

Q. Methodological Frameworks for Rigorous Inquiry

  • FINER Criteria : Ensure research questions are F easible (e.g., accessible receptor subtypes), I nteresting (subtype-specific therapeutic implications), N ovel (unexplored α4/α6 effects), E thical (animal model justification), and R elevant (translational potential for neuropsychiatric disorders) .
  • PICO(T) Structure : Define P opulation (e.g., α1β3γ2 receptors), I ntervention (this compound concentration), C omparator (α5β3γ2 controls), O utcome (% modulation), and T imeframe (acute vs. chronic exposure) .

Q. Avoiding Common Pitfalls

  • Data Contradictions : Address variability by reporting exact experimental conditions (e.g., buffer composition, cell line origin) and using open-access datasets for replication .
  • Overgeneralization : Avoid claims like "this compound modulates all GABAA receptors" without specifying α-subunit contexts .

Eigenschaften

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOOCGJMECBDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164025-44-9
Record name 164025-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.